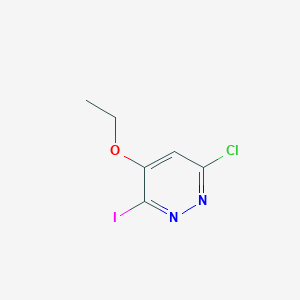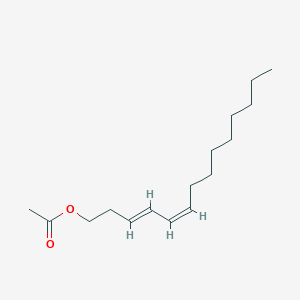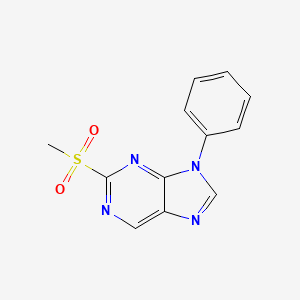
2-(methylsulfonyl)-9-phenyl-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(methylsulfonyl)-9-phenyl-9H-purine is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play a crucial role in various biological processes This particular compound is characterized by the presence of a methylsulfonyl group at the 2-position and a phenyl group at the 9-position of the purine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfonyl)-9-phenyl-9H-purine typically involves the introduction of the methylsulfonyl and phenyl groups onto the purine ring. One common method involves the reaction of 2-chloropurine with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with phenylboronic acid under Suzuki-Miyaura coupling conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(methylsulfonyl)-9-phenyl-9H-purine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced to remove the methylsulfonyl group, yielding a purine derivative.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(sulfonyl)-9-phenyl-9H-purine.
Reduction: Formation of 2-hydroxy-9-phenyl-9H-purine.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(methylsulfonyl)-9-phenyl-9H-purine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator of biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(methylsulfonyl)-9-phenyl-9H-purine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or inhibition of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(methylsulfonyl)phenyl indole derivatives: These compounds also contain a methylsulfonyl group and have shown antimicrobial and anti-inflammatory activities.
2-(4-methylsulfonylphenyl) pyrimidines: These compounds are known for their COX-2 inhibitory effects and anti-inflammatory properties.
Uniqueness
2-(methylsulfonyl)-9-phenyl-9H-purine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its combination of a methylsulfonyl group and a phenyl group makes it a versatile compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
118807-52-6 |
|---|---|
Formule moléculaire |
C12H10N4O2S |
Poids moléculaire |
274.30 g/mol |
Nom IUPAC |
2-methylsulfonyl-9-phenylpurine |
InChI |
InChI=1S/C12H10N4O2S/c1-19(17,18)12-13-7-10-11(15-12)16(8-14-10)9-5-3-2-4-6-9/h2-8H,1H3 |
Clé InChI |
QPLKWTSLUNTELE-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=NC=C2C(=N1)N(C=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


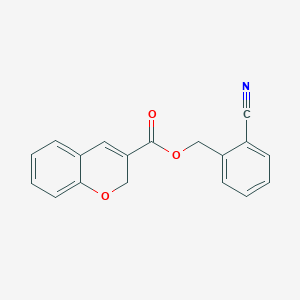
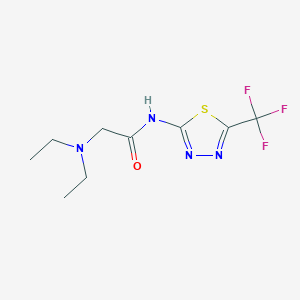
![1H-Benzimidazole, 5-chloro-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B12935470.png)
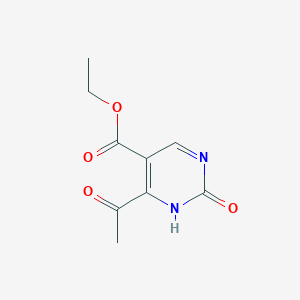
![Methyl 4-chloro-2-(3,4-dimethoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12935478.png)

![tert-Butyl 2-(methylamino)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12935486.png)
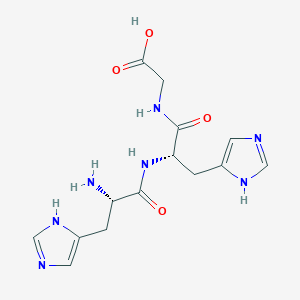
![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde](/img/structure/B12935496.png)
![Octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B12935499.png)

